molecular formula C6H7ClFNO B1401393 (5-Fluoropyridin-2-yl)methanol hydrochloride CAS No. 31181-80-3

(5-Fluoropyridin-2-yl)methanol hydrochloride

Cat. No.: B1401393
CAS No.: 31181-80-3
M. Wt: 163.58 g/mol
InChI Key: IYKNCNLUXFXAHE-UHFFFAOYSA-N
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Description

“(5-Fluoropyridin-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H7ClFNO . It has a molecular weight of 163.58 g/mol . The IUPAC name for this compound is (5-fluoropyridin-2-yl)methanol;hydrochloride . The InChI code for this compound is 1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H . The Canonical SMILES for this compound is C1=CC(=NC=C1F)CO.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 163.58 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 163.0200197 g/mol . The topological polar surface area of the compound is 33.1 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding Studies

The research on 2-fluoropyridine-methanol clusters, closely related to (5-Fluoropyridin-2-yl)methanol hydrochloride, investigates the hydrogen-bonded clusters' structure through molecular orbital calculations and infrared spectroscopy. The study identifies weak hydrogen bond interactions through aromatic hydrogen and observes that the vibrational frequencies of CH bonds in the CH3 group are influenced by hydrogen bond formation, despite these bonds not being directly involved in the hydrogen bond interaction (Nibu, Marui, & Shimada, 2006).

Chemical Synthesis and Biological Evaluation

A catalyst-free domino reaction involving N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, which shares structural similarities with this compound, was developed to synthesize specific furan derivatives. These synthesized compounds showed significant biological activity against Myzus persicae, highlighting their potential in bioassay applications (Zhao et al., 2020).

Supramolecular Interactions and Magnetic Properties

A study focused on hydrochloride crystals based on a compound structurally similar to this compound explored the relationship between magnetic properties and crystal-stacking structures. The research revealed that the crystal mainly exists as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions, providing insights into the material's magnetic susceptibilities and stacking behavior (Yong, Zhang, & She, 2013).

Application in Fluorescence Sensing and Molecular Recognition

Calix[4]arenes containing fluorophores, which are structurally related to this compound, were synthesized and used in fluorescence sensing. The study demonstrated that these compounds, particularly in methanol, could interact with Na+ ions, leading to a decrease in fluorescence intensity. This highlights their potential application in cation recognition and fluorescence-based molecular sensing (Morakot et al., 2005).

Safety and Hazards

The safety information for “(5-Fluoropyridin-2-yl)methanol hydrochloride” includes hazard statements H302-H315-H319-H335 . The precautionary statements for this compound are P261-P305+P351+P338 .

Properties

IUPAC Name

(5-fluoropyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKNCNLUXFXAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743867
Record name (5-Fluoropyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-80-3
Record name 2-Pyridinemethanol, 5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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